molecular formula C9H10BrIO2 B8160054 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

Cat. No.: B8160054
M. Wt: 356.98 g/mol
InChI Key: QYADVKILHZKIIZ-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrIO2. It is a derivative of benzene, substituted with bromine, iodine, and a methoxyethoxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene typically involves multiple steps. One common method starts with the bromination of 2-iodo-1-(2-methoxyethoxy)benzene. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while nucleophilic substitution could yield various substituted benzene derivatives .

Mechanism of Action

The mechanism by which 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and iodine atoms, which activate the benzene ring towards nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is unique due to the presence of both bromine and iodine atoms, along with the methoxyethoxy group. This combination of substituents provides a unique set of reactivity and solubility properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-bromo-2-iodo-1-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrIO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYADVKILHZKIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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